Iotyrosine I-125

Description

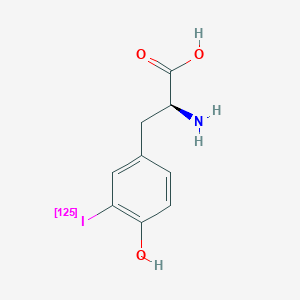

Structure

3D Structure

Properties

CAS No. |

19254-01-4 |

|---|---|

Molecular Formula |

C9H10INO3 |

Molecular Weight |

305.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10-2 |

InChI Key |

UQTZMGFTRHFAAM-NKBFPWEVSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[125I])O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O |

Origin of Product |

United States |

The Role of Iodotyrosine I-125 in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology research, the use of radioisotopes remains a cornerstone for highly sensitive detection and quantification of biomolecules. Among these, Iodine-125 (¹²⁵I) stands out as a particularly valuable tool due to its favorable decay characteristics, including a manageable half-life of 59.6 days and the emission of low-energy gamma radiation, which allows for efficient and safe detection.[1][2] This technical guide provides an in-depth exploration of the applications of ¹²⁵I-labeled iodotyrosine in molecular biology, with a focus on its use in radioimmunoassays, receptor-ligand binding studies, and in vivo biodistribution analyses. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the knowledge to effectively integrate this powerful technique into their workflows.

The primary application of ¹²⁵I in molecular biology is the radioiodination of proteins and peptides.[1] This process involves the covalent attachment of ¹²⁵I to tyrosine residues, and to a lesser extent, histidine residues, within the protein structure.[2][3][4] The resulting ¹²⁵I-labeled molecules can then be used as tracers in a variety of experimental paradigms to study protein expression, localization, and interactions with high sensitivity.

Core Applications of Iodotyrosine I-125

The versatility of ¹²⁵I-iodotyrosine has led to its widespread adoption in several key areas of molecular biology research:

-

Radioimmunoassays (RIAs): RIAs are highly sensitive in vitro assays used to quantify the concentration of an antigen in a sample.[5][6] The principle of RIA is based on the competition between a known amount of ¹²⁵I-labeled antigen and an unknown amount of unlabeled antigen from the sample for a limited number of antibody binding sites.[1][5] By measuring the amount of radioactivity in the antibody-bound fraction, a standard curve can be generated to determine the concentration of the antigen in the sample.[7]

-

Receptor-Ligand Binding Assays: These assays are fundamental to pharmacology and drug discovery, enabling the characterization of interactions between ligands (e.g., drugs, hormones, neurotransmitters) and their receptors. ¹²⁵I-labeled ligands are used to determine key binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax), providing insights into the affinity and density of receptors.[8] Competitive binding assays, where an unlabeled compound competes with the ¹²⁵I-labeled ligand for receptor binding, are used to determine the inhibitory constant (Ki) of the unlabeled compound.

-

In Vivo Biodistribution and Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug or a biological molecule is critical in drug development. By labeling the molecule of interest with ¹²⁵I, its biodistribution in animal models can be tracked over time.[3][9] This involves administering the ¹²⁵I-labeled compound and subsequently measuring the radioactivity in various organs and tissues at different time points.[3][10] These studies provide crucial information about tissue-specific accumulation, clearance rates, and potential off-target effects.[11]

-

Autoradiography: This technique allows for the visualization of the distribution of radiolabeled substances within tissues and cells. Following the administration of an ¹²⁵I-labeled compound, tissue sections are exposed to X-ray film or a phosphor screen. The emitted gamma rays from the ¹²⁵I create a latent image, revealing the precise localization of the labeled molecule.

Radioiodination Methodologies

The choice of radioiodination method is critical and depends on the nature of the protein or peptide being labeled and its intended application. The goal is to achieve a high specific activity (the amount of radioactivity per unit mass of the molecule) while preserving the biological activity of the molecule.[12]

There are two main approaches to radioiodination:

1. Direct Iodination: This method involves the direct electrophilic substitution of ¹²⁵I onto the aromatic ring of tyrosine or histidine residues.[4][13] This is typically achieved by oxidizing sodium iodide (Na¹²⁵I) to a reactive iodine species using an oxidizing agent.[12]

-

Chloramine-T Method: A strong oxidizing agent that facilitates rapid and efficient iodination. However, its harsh nature can lead to denaturation and loss of biological activity of sensitive proteins.[2]

-

Iodogen Method: A milder, solid-phase oxidizing agent that is insoluble in water.[2] The reaction occurs at the surface of the Iodogen-coated tube, minimizing direct contact of the protein with the oxidizing agent and often resulting in better preservation of protein function.[2]

-

Lactoperoxidase Method: An enzymatic method that uses lactoperoxidase and a low concentration of hydrogen peroxide to catalyze the iodination of tyrosine residues. This is a very gentle method suitable for sensitive proteins.[2]

2. Indirect Iodination (Conjugation Methods): In this approach, a small molecule containing a tyrosine or a phenol group is first radioiodinated and then conjugated to the protein of interest.[1] This method is particularly useful when the protein lacks accessible tyrosine residues or when direct iodination adversely affects its biological activity.

-

Bolton-Hunter Reagent: The N-succinimidyl-3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate reagent is first radioiodinated and then reacts with primary amino groups (e.g., the ε-amino group of lysine residues) on the protein.[2]

-

Succinimidyl Iodobenzoate (SIB) Method: This method has been shown to result in higher in vivo stability of the radiolabeled protein compared to the Iodogen method.[14]

Diagram of Radioiodination Methods

Caption: Direct vs. Indirect Radioiodination Methods.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing ¹²⁵I-iodotyrosine for biodistribution and receptor binding assays.

Table 1: Biodistribution of ¹²⁵I-labeled Human Serum Albumin (HSA) in Mice [3]

| Organ | 0.5 h (%ID/g ± SD) | 3 h (%ID/g ± SD) | 6 h (%ID/g ± SD) | 24 h (%ID/g ± SD) | 36 h (%ID/g ± SD) |

| Blood | 24.07 ± 1.28 | 18.92 ± 1.05 | 15.64 ± 0.98 | 8.32 ± 0.72 | 6.73 ± 0.48 |

| Heart | 2.15 ± 0.19 | 1.87 ± 0.15 | 1.53 ± 0.12 | 0.98 ± 0.09 | 0.76 ± 0.06 |

| Lung | 3.45 ± 0.28 | 2.98 ± 0.21 | 2.45 ± 0.18 | 1.56 ± 0.14 | 1.23 ± 0.11 |

| Liver | 4.56 ± 0.39 | 5.87 ± 0.42 | 6.98 ± 0.51 | 4.32 ± 0.35 | 3.87 ± 0.29 |

| Spleen | 2.87 ± 0.25 | 3.12 ± 0.28 | 3.54 ± 0.31 | 2.15 ± 0.19 | 1.87 ± 0.16 |

| Kidney | 3.98 ± 0.32 | 4.56 ± 0.38 | 5.12 ± 0.45 | 3.21 ± 0.28 | 2.87 ± 0.25 |

| Stomach | 1.23 ± 0.11 | 1.54 ± 0.13 | 1.87 ± 0.16 | 1.12 ± 0.10 | 0.98 ± 0.09 |

| Intestine | 2.11 ± 0.18 | 2.54 ± 0.22 | 2.98 ± 0.26 | 1.87 ± 0.17 | 1.54 ± 0.14 |

| Muscle | 1.02 ± 0.09 | 0.87 ± 0.07 | 0.76 ± 0.06 | 0.54 ± 0.05 | 0.43 ± 0.04 |

| Bone | 1.54 ± 0.14 | 1.32 ± 0.11 | 1.12 ± 0.10 | 0.87 ± 0.08 | 0.76 ± 0.07 |

| Thyroid | 0.54 ± 0.05 | 0.65 ± 0.06 | 0.78 ± 0.07 | 1.23 ± 0.11 | 1.54 ± 0.14 |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Table 2: In Vitro Receptor Binding Affinity of a ¹²⁵I-labeled Peptide [15]

| Compound | Receptor | IC₅₀ (nM) |

| ¹²⁵I-cMBP-click-cRGDyk | c-Met | 15.8 ± 2.1 |

| ¹²⁵I-cMBP-click-cRGDyk | αvβ₃ Integrin | 25.4 ± 3.5 |

IC₅₀ represents the concentration of the unlabeled peptide required to inhibit 50% of the specific binding of the ¹²⁵I-labeled peptide.

Experimental Protocols

Protocol 1: Radioiodination of a Peptide using the Iodogen Method

Materials:

-

Peptide containing a tyrosine residue

-

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Sodium Iodide (Na¹²⁵I)

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium metabisulfite solution

-

Sephadex G-10 or equivalent size-exclusion chromatography column

-

Reaction vials (e.g., 1.5 mL polypropylene tubes)

-

Gamma counter

Procedure:

-

Prepare Iodogen-coated tubes: Dissolve Iodogen in a volatile organic solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mg/mL. Aliquot 100 µL of the Iodogen solution into reaction vials. Evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the bottom of the tube. Store the coated tubes desiccated at 4°C.

-

Reaction Setup: In an Iodogen-coated tube, add the following in order:

-

50 µL of 0.5 M PBS, pH 7.4

-

10 µg of the peptide dissolved in 10 µL of 0.05 M PBS, pH 7.4

-

0.5-1.0 mCi of Na¹²⁵I

-

-

Incubation: Gently mix the reaction components and incubate at room temperature for 10-15 minutes.

-

Quenching the Reaction: Stop the reaction by transferring the reaction mixture to a clean tube containing 50 µL of sodium metabisulfite solution (2 mg/mL in PBS). This reduces any unreacted iodine and terminates the iodination process.

-

Purification:

-

Equilibrate a Sephadex G-10 column with PBS.

-

Load the quenched reaction mixture onto the column.

-

Elute the column with PBS and collect fractions (e.g., 0.5 mL).

-

Measure the radioactivity of each fraction using a gamma counter. The ¹²⁵I-labeled peptide will elute in the earlier fractions, while the unincorporated Na¹²⁵I will elute in the later fractions.

-

-

Pooling and Storage: Pool the fractions containing the purified ¹²⁵I-labeled peptide. Determine the specific activity and store at -20°C or -80°C.

Protocol 2: Competitive Radioimmunoassay (RIA)

Materials:

-

¹²⁵I-labeled antigen (tracer)

-

Specific primary antibody against the antigen

-

Unlabeled antigen standards of known concentrations

-

Unknown samples

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG) or other separation agent (e.g., Protein A/G beads)

-

Microcentrifuge tubes or 96-well plates

-

Gamma counter

Procedure:

-

Assay Setup: Set up duplicate or triplicate tubes for each of the following:

-

Total Counts (TC): Contains only the ¹²⁵I-labeled antigen to measure the total radioactivity added.

-

Non-Specific Binding (NSB): Contains the ¹²⁵I-labeled antigen and assay buffer, but no primary antibody. This measures the binding of the tracer to the tube and other components.

-

Zero Standard (B₀): Contains the ¹²⁵I-labeled antigen and primary antibody, but no unlabeled antigen. This represents the maximum binding.

-

Standard Curve: A series of tubes containing the ¹²⁵I-labeled antigen, primary antibody, and increasing concentrations of the unlabeled antigen standards.

-

Unknown Samples: Contains the ¹²⁵I-labeled antigen, primary antibody, and the unknown samples.

-

-

Incubation:

-

To all tubes (except TC), add 100 µL of assay buffer.

-

To the standard curve tubes, add 100 µL of the corresponding unlabeled antigen standard.

-

To the unknown sample tubes, add 100 µL of the unknown sample.

-

To all tubes (except TC and NSB), add 100 µL of the diluted primary antibody.

-

Vortex gently and incubate for 16-24 hours at 4°C.

-

Add 100 µL of the ¹²⁵I-labeled antigen (tracer) to all tubes.

-

Vortex gently and incubate for another 16-24 hours at 4°C.

-

-

Separation of Bound and Free Antigen:

-

Add 100 µL of the secondary antibody to all tubes (except TC).

-

Incubate at room temperature for 90 minutes or at 4°C overnight to allow for precipitation of the antibody-antigen complexes.

-

Centrifuge the tubes at 3,000 x g for 20 minutes at 4°C.

-

-

Measurement of Radioactivity:

-

Carefully decant or aspirate the supernatant containing the free ¹²⁵I-labeled antigen.

-

Measure the radioactivity in the pellet (bound fraction) of each tube using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of bound radioactivity for each standard and sample relative to the maximum binding (B₀).

-

Plot the percentage of bound radioactivity against the concentration of the unlabeled antigen standards to generate a standard curve.

-

Determine the concentration of the antigen in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Workflow for a Competitive Radioimmunoassay (RIA)

Caption: A typical workflow for a competitive radioimmunoassay.

Protocol 3: In Vivo Biodistribution Study

Materials:

-

¹²⁵I-labeled compound

-

Animal model (e.g., mice or rats)

-

Saline or other appropriate vehicle for injection

-

Syringes and needles for injection

-

Dissection tools

-

Tubes for organ collection

-

Gamma counter

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Dose Preparation: Dilute the ¹²⁵I-labeled compound in the appropriate vehicle to the desired concentration. The final injected volume is typically 100-200 µL for mice.

-

Administration: Inject a known amount of the ¹²⁵I-labeled compound (typically 1-10 µCi) into each animal via the desired route (e.g., intravenous, intraperitoneal).

-

Time Points: At predetermined time points post-injection (e.g., 30 min, 1 h, 4 h, 24 h), euthanize a cohort of animals (typically n=3-5 per time point).

-

Organ Harvesting and Weighing:

-

Collect blood via cardiac puncture.

-

Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain, and tumor if applicable).

-

Rinse the organs to remove excess blood, blot dry, and weigh them.

-

-

Measurement of Radioactivity:

-

Place each organ or tissue sample in a separate tube.

-

Measure the radioactivity in each sample using a gamma counter.

-

Also, measure the radioactivity of a standard, which is a known fraction of the injected dose, to calculate the total injected dose.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ: %ID/g = (cpm in organ / weight of organ in g) / (total cpm injected) * 100

-

Calculate the mean and standard deviation for each organ at each time point.

-

Workflow for an In Vivo Biodistribution Study

References

- 1. phoenixbiotech.net [phoenixbiotech.net]

- 2. revvity.com [revvity.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. Biodistribution and dosimetry of free 211At, 125I- and 131I- in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodistribution and Dosimetry of Free 211At, 125I− and 131I− in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Iodine 125‐labeled mesenchymal–epithelial transition factor binding peptide‐click‐cRGDyk heterodimer for glioma imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Protein Radiolabeling with Iodine-125: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for radiolabeling proteins with Iodine-125 (I-125). I-125 is a widely used radionuclide for labeling proteins and peptides due to its convenient half-life, ease of detection, and well-established labeling chemistries. This document details the core concepts, experimental protocols for key labeling methods, comparative data, and visual representations of the underlying processes to aid researchers in the successful radiolabeling of proteins for a variety of applications, including radioimmunoassays (RIAs), receptor binding studies, and in vivo imaging.

Core Principles of Iodine-125 and Protein Radiolabeling

Iodine-125 is a radioisotope of iodine with a physical half-life of approximately 59.4 to 60.1 days.[1][2][3][4] It decays by electron capture to a stable isotope of tellurium-125, emitting low-energy gamma rays and X-rays, primarily at 35 keV and 27-32 keV, respectively.[1][3] This decay process makes I-125 suitable for in vitro assays and some preclinical in vivo applications. The relatively long half-life of I-125 allows for the synthesis and purification of the radiolabeled protein with sufficient time for experimental use.[5] However, it's important to note that proteins labeled with I-125 should generally be used as soon as possible, ideally within 30 days of labeling, due to potential degradation from isotopic decay.[5]

The fundamental principle of protein radiolabeling with I-125 involves the incorporation of the radioactive iodine atom into the protein's structure. This is typically achieved through electrophilic substitution onto aromatic amino acid residues, primarily tyrosine and to a lesser extent, histidine.[6][7][8] The choice of labeling method depends on several factors, including the amino acid composition of the protein, its sensitivity to oxidation, and the desired specific activity of the final product.

There are two main strategies for protein iodination:

-

Direct Radiolabeling: This approach involves the direct incorporation of I-125 onto tyrosine or histidine residues within the protein.[6] This is often achieved by oxidizing the radioactive iodide (I⁻) to a more reactive electrophilic species (I⁺).

-

Indirect Radiolabeling: This method utilizes a pre-labeled prosthetic group that is then conjugated to the protein.[6] This is particularly useful for proteins that lack accessible tyrosine or histidine residues or are sensitive to the oxidative conditions of direct labeling methods.

Key Methodologies for Protein Radiolabeling with Iodine-125

Several methods have been developed for the radioiodination of proteins. The most common and well-established techniques are the Chloramine-T, Iodogen, and Bolton-Hunter methods.

The Chloramine-T Method

The Chloramine-T method is a widely used oxidative technique that produces high-specific-activity radiolabeled proteins.[5] Chloramine-T (p-toluenesulfonamide sodium salt) acts as an oxidizing agent, converting iodide ions into a reactive form that can substitute onto the phenolic ring of tyrosine residues.[6][9]

Experimental Protocol: Chloramine-T Method for IGF-I Iodination [10]

-

Materials and Reagents:

-

Receptor Grade IGF-I

-

Sodium Iodide (Na¹²⁵I)

-

Chloramine-T

-

Sodium Metabisulphite (Na₂S₂O₅)

-

PD-10 Chromatography Column

-

Chromatography buffer (50 mM sodium phosphate, 150 mM sodium chloride, 0.25% w/v Bovine Serum Albumin, pH 6.5)

-

0.5M Sodium Phosphate, pH 7.5

-

10 mM HCl

-

-

Procedure:

-

Reconstitute 10 µg of lyophilized IGF-I peptide in 50 µl of 10 mM HCl and let it stand for 30 minutes at room temperature.

-

To this "iodination reaction tube," add 50 µl of 0.5M sodium phosphate, pH 7.5.

-

Add approximately 1 mCi of Na¹²⁵I to the reaction tube.

-

Initiate the reaction by adding 20 µl of a freshly prepared 0.4 mg/ml Chloramine-T working solution and start a timer.

-

Gently mix the contents of the tube.

-

Allow the reaction to proceed for exactly 60 seconds.

-

Terminate the reaction by adding 20 µl of 0.6 mg/ml sodium metabisulphite and mix gently. Let the tube stand for 5 minutes.

-

Purify the [¹²⁵I]-labeled IGF from unreacted Na¹²⁵I and other reaction products using a PD-10 column equilibrated with chromatography buffer.

-

While effective, the Chloramine-T method can be harsh and may lead to oxidative damage to sensitive proteins, potentially affecting their biological activity.[6][11]

The Iodogen Method

The Iodogen method offers a milder alternative to the Chloramine-T method.[5] Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that is coated onto the surface of the reaction vessel.[5][6] The solid-phase nature of the oxidant minimizes direct contact with the protein in solution, reducing the risk of oxidative damage.[5]

Experimental Protocol: Iodogen Method

-

Materials and Reagents:

-

Protein to be labeled

-

Iodogen-coated tubes

-

Sodium Iodide (Na¹²⁵I)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Quenching solution (e.g., sodium metabisulfite or saturated tyrosine solution)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

-

Procedure:

-

Prepare Iodogen-coated tubes by dissolving Iodogen in a volatile organic solvent (e.g., chloroform or dichloromethane), aliquoting the solution into reaction tubes, and evaporating the solvent under a gentle stream of nitrogen.

-

Add the protein solution in phosphate buffer to the Iodogen-coated tube.

-

Add the desired amount of Na¹²⁵I to the tube.

-

Incubate the reaction mixture for a predetermined time (typically 5-15 minutes) at room temperature with occasional gentle agitation.

-

Terminate the reaction by transferring the solution to a new tube containing a quenching agent.

-

Separate the radiolabeled protein from free iodine and other reactants using a size-exclusion chromatography column.

-

The Iodogen method is generally preferred for proteins that are sensitive to the harsh conditions of the Chloramine-T method.[12]

The Bolton-Hunter Method

The Bolton-Hunter method is an indirect labeling technique that is particularly useful for proteins lacking accessible tyrosine residues or for those that are highly susceptible to oxidation.[13][14] This method utilizes the N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent), which is first radioiodinated and then conjugated to the protein.[13][14] The reagent reacts primarily with the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein.[13][14][15]

Experimental Protocol: Bolton-Hunter Method [15]

-

Materials and Reagents:

-

Protein to be labeled

-

[¹²⁵I]Bolton-Hunter Reagent (N-succinimidyl 3-(4-hydroxy,5-[¹²⁵I]iodophenyl)propionate)

-

Borate buffer (0.1 M, pH 8.5)

-

Glycine solution (0.2 M in 0.1 M Borate buffer, pH 8.5)

-

Dialysis or gel filtration equipment

-

-

Procedure:

-

Dissolve the protein (e.g., 5 µg) in 10 µl of 0.1 M Borate buffer, pH 8.5.

-

Add the [¹²⁵I]Bolton-Hunter reagent (e.g., 0.2 µg) to the protein solution. A molar ratio of 3-4 moles of labeled ester per mole of protein is generally recommended.

-

Incubate the reaction mixture on ice with stirring for 15 minutes.

-

Quench the reaction by adding 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5, and incubate for 5 minutes on ice. The excess glycine will react with any unconjugated Bolton-Hunter reagent.

-

Remove the unconjugated ester and other small molecules by dialysis or gel filtration.

-

The Bolton-Hunter method is valued for its mild reaction conditions and its ability to label proteins at sites other than tyrosine residues.[13][14]

Quantitative Data and Method Comparison

The choice of labeling method can significantly impact the specific activity and integrity of the radiolabeled protein. The following table summarizes key quantitative parameters for the three primary methods.

| Feature | Chloramine-T Method | Iodogen Method | Bolton-Hunter Method |

| Principle | Oxidative, direct labeling of Tyr/His | Solid-phase oxidative, direct labeling of Tyr/His | Indirect, acylation of Lys/N-terminus |

| Reaction Conditions | Harsh, potential for protein damage[6][11] | Mild, less oxidative damage[5] | Very mild, non-oxidative[5][13] |

| Typical Specific Activity | High[5] | High, comparable to Chloramine-T[12] | High, can be controlled by reagent specific activity[16][17] |

| Advantages | High labeling efficiency, rapid | Gentle, simple procedure, high yields[12] | Labels proteins without Tyr, preserves biological activity[13][14] |

| Disadvantages | Can damage sensitive proteins[6][11] | Slower reaction than Chloramine-T | May alter protein charge and function due to lysine modification |

Visualizing the Labeling Chemistries and Workflows

To further elucidate the mechanisms and processes involved in protein radiolabeling with Iodine-125, the following diagrams have been generated using the DOT language.

Caption: Chemical principle of the Chloramine-T method for protein iodination.

Caption: Experimental workflow for the Iodogen protein labeling method.

Caption: Principle of the indirect Bolton-Hunter method for protein labeling.

Quality Control of Radiolabeled Proteins

Regardless of the labeling method employed, it is crucial to perform quality control checks on the final radiolabeled protein preparation.[18][19][20][21] Key quality control parameters include:

-

Radiochemical Purity: This is the proportion of the total radioactivity that is incorporated into the desired protein. It is typically assessed by techniques such as trichloroacetic acid (TCA) precipitation, size-exclusion chromatography, or SDS-PAGE followed by autoradiography.

-

Specific Activity: This is the amount of radioactivity per unit mass of protein (e.g., µCi/µg or MBq/mg). High specific activity is often desirable for sensitive assays.

-

Immunoreactivity/Biological Activity: It is essential to confirm that the labeling process has not adversely affected the biological function of the protein.[18] This can be evaluated through binding assays or other functional tests.

Conclusion

The radiolabeling of proteins with Iodine-125 is a powerful technique with broad applications in biomedical research and drug development. The choice of labeling methodology—be it the robust Chloramine-T method, the milder Iodogen technique, or the non-oxidative Bolton-Hunter approach—must be carefully considered based on the specific characteristics of the protein of interest. By following detailed experimental protocols and implementing rigorous quality control measures, researchers can generate high-quality radiolabeled proteins for their specific research needs.

References

- 1. Iodine-125 - Wikipedia [en.wikipedia.org]

- 2. oncologymedicalphysics.com [oncologymedicalphysics.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. Iodine-125 - isotopic data and properties [chemlin.org]

- 5. revvity.com [revvity.com]

- 6. mdpi.com [mdpi.com]

- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 10. gropep.com [gropep.com]

- 11. Proteins iodinated by the Chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Application to the radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cusabio.com [cusabio.com]

- 21. training.vbc.ac.at [training.vbc.ac.at]

An In-depth Technical Guide to the Synthesis and Purification of 3-(Iodo-125I)-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-(Iodo-125I)-L-tyrosine, a critical radiolabeled amino acid used in various biomedical research and diagnostic applications. The document details established experimental protocols, presents quantitative data for key performance metrics, and visualizes the core workflows for clarity.

Introduction

3-Iodo-L-tyrosine, specifically labeled with the gamma-emitting radionuclide Iodine-125 (¹²⁵I), serves as a fundamental building block for radiolabeling peptides and proteins. Its incorporation allows for sensitive detection in immunoassays, receptor binding studies, and in vivo imaging. The synthesis primarily involves the direct electrophilic radioiodination of the L-tyrosine molecule. Success in producing a high-purity, high-yield product hinges on controlled reaction conditions and robust purification methodologies.

Synthesis of 3-(Iodo-125I)-L-tyrosine

The core of the synthesis is an electrophilic aromatic substitution reaction, where an electrophilic form of ¹²⁵Iodine (I⁺) is generated and attacks the electron-rich phenol ring of L-tyrosine. The substitution occurs predominantly at the ortho position relative to the hydroxyl group, yielding 3-(Iodo-125I)-L-tyrosine. Several methods exist to oxidize the radioiodide (¹²⁵I⁻) to its reactive electrophilic state.

Common Radioiodination Methods

2.1.1 Chloramine-T Method The Chloramine-T (CAT) method is a widely used, robust, and efficient technique that employs N-chloro-p-toluenesulfonamide as a strong oxidizing agent. It effectively oxidizes iodide to facilitate the iodination of tyrosine. However, its high reactivity can sometimes lead to oxidative damage of sensitive substrates.

2.1.2 Iodogen® Method The Iodogen® method provides a milder alternative. Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that is coated onto the surface of the reaction vessel. The reaction is initiated by adding the substrate and radioiodide solution to the coated vial, and it is terminated by simply removing the reaction mixture from the vessel. This method generally involves longer reaction times but minimizes damage to the molecule.

Experimental Protocol: Chloramine-T Method

This protocol is adapted from a modified method for the radioiodination of L-tyrosine.

Materials:

-

L-tyrosine solution (10⁻³ M in phosphate buffer, pH 7.0)

-

Sodium Iodide [¹²⁵I] solution (e.g., 37 MBq)

-

Potassium Iodide (KI) carrier (optional, e.g., 0.001 µg)

-

Chloramine-T solution (10⁻³ M in phosphate buffer, freshly prepared)

-

Sodium metabisulfite (Na₂S₂O₅) solution (20 mg/mL, freshly prepared)

-

Phosphate Buffer (0.1 M, pH 7.0)

Procedure:

-

In a 1.0 mL reaction vial, combine 100 µL of the L-tyrosine solution and 10 µL of the Na[¹²⁵I] solution (containing the KI carrier, if used).

-

Stir the mixture for a few seconds.

-

Add 20 µL of the freshly prepared Chloramine-T solution to initiate the reaction.

-

Allow the reaction to proceed for 5 minutes at room temperature with gentle stirring.

-

Quench the reaction by adding 10 µL of the sodium metabisulfite solution. The metabisulfite acts as a reducing agent to stop the oxidation process.

-

The resulting crude reaction mixture is now ready for purification.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-(Iodo-125I)-L-tyrosine.

Purification

Purification of the crude reaction mixture is a critical step to ensure high radiochemical purity. The primary goals are to remove unreacted free [¹²⁵I]iodide, the starting material (L-tyrosine), oxidizing and reducing agents, and any potential byproducts such as di-iodinated tyrosine. A multi-step approach involving solid-phase extraction followed by high-performance liquid chromatography (HPLC) is standard.

Purification Methods

3.1.1 Solid-Phase Extraction (SPE) SPE, often using a C18 Sep-Pak cartridge, is an effective initial step to separate the more hydrophobic iodinated tyrosine from the highly polar unreacted [¹²⁵I]iodide. The cartridge retains the product while the free iodide is washed away.

3.1.2 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the definitive method for achieving high-purity 3-(Iodo-125I)-L-tyrosine. It provides excellent separation of mono-iodinated tyrosine from unreacted tyrosine and di-iodinated species based on differences in their hydrophobicity.

Experimental Protocol: RP-HPLC Purification

This protocol provides a representative method for the analytical and semi-preparative separation of radioiodinated tyrosine.

Instrumentation & Conditions:

-

HPLC System: Shimadzu LC-9A or equivalent, equipped with a pump, sample injector, UV spectrophotometric detector, and a radioactivity detector.

-

Column: RP-18, C18, or equivalent (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: 0.02 M sodium acetate / ethanol (90:10 v/v), adjusted to pH 3.9 with glacial acetic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm and radioactivity detection.

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject an aliquot (e.g., 20 µL) of the crude reaction mixture onto the column.

-

Run the chromatogram, monitoring both UV and radioactivity signals.

-

Collect the fraction corresponding to the radioactive peak of 3-(Iodo-125I)-L-tyrosine. The retention time will be distinct from free iodide (elutes early) and di-iodinated tyrosine (elutes later).

-

Pool the collected fractions.

-

The solvent can be removed under reduced pressure (e.g., rotary evaporation or lyophilization).

-

Reconstitute the purified product in a suitable sterile buffer (e.g., isotonic phosphate buffer) for subsequent use.

Purification Workflow Diagram

Caption: Workflow for the purification of 3-(Iodo-125I)-L-tyrosine via RP-HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the synthesis and purification of radioiodinated tyrosine and its derivatives.

Table 1: Radiochemical Yield and Purity

| Method / Compound | Oxidizing Agent | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Citation |

| L-Iodotyrosine | Chloramine-T | Up to 85% | > 97% (after HPLC) | |

| Iodo-tyrosine-folate | Not specified | > 97% | > 95% (after HPLC) | |

| Aldehyde Precursor | Chloramine-T | 72 ± 6% | > 99% (after HPLC) | |

| Human Serum Albumin | Chloramine-T | 83% | > 99% (after desalting) |

Table 2: HPLC Parameters

| Analyte | Retention Time (min) | Mobile Phase Conditions | Citation |

| L-[¹³¹/¹²³I] iodotyrosine | 11.5 | 0.02M NaOAc / EtOH (90:10), pH 3.9 | |

| Free Iodide | ~2.9 | Not specified | |

| Iodo-tyrosine-folate | ~14.4 | Not specified |

Conclusion

The synthesis and purification of 3-(Iodo-125I)-L-tyrosine are well-established processes crucial for the development of radiolabeled compounds. The Chloramine-T method offers a high-yield synthesis route, while RP-HPLC provides a robust and reliable method for achieving the high radiochemical purity required for research and clinical applications. Careful optimization of reaction parameters and purification protocols is essential to maximize yield and ensure the quality of the final product.

An In-Depth Technical Guide to the Fundamental Concepts of Radioimmunoassay with I-125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of Radioimmunoassay (RIA) utilizing Iodine-125 (I-125). It is designed to serve as a detailed resource for professionals in research and drug development, offering in-depth explanations of the underlying concepts, practical experimental protocols, and data interpretation.

Core Principles of Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive and specific in vitro technique used to measure the concentration of an analyte, typically an antigen, in a biological sample.[1][2][3][4][5][6][7] Developed by Solomon Berson and Rosalyn Yalow, for which Yalow received the Nobel Prize in 1977, RIA combines the specificity of immunology with the sensitivity of radiochemistry.[1][3] The fundamental principle of RIA is a competitive binding reaction.[1][2][4]

In a typical competitive RIA, three main components are involved:

-

Unlabeled Antigen: The analyte of interest in the sample or standard.

-

Radiolabeled Antigen (Tracer): A known quantity of the same antigen that has been labeled with a radioactive isotope, most commonly Iodine-125.[3][7]

-

Specific Antibody: A limited and known amount of a high-affinity antibody that specifically binds to the antigen.

The competitive binding process can be summarized as follows: the unlabeled antigen from the sample and the radiolabeled antigen compete for a limited number of binding sites on the specific antibody.[1][2][4] As the concentration of the unlabeled antigen in the sample increases, it displaces more of the radiolabeled antigen from the antibody binding sites.[1][7] Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.[3][4] By measuring the radioactivity of the antibody-bound fraction, the concentration of the analyte in the unknown sample can be determined by comparing it to a standard curve generated with known concentrations of the unlabeled antigen.[1][4]

The Role of Iodine-125 (I-125)

Iodine-125 is the most widely used radioisotope for labeling antigens in RIA for several reasons:

-

High Specific Activity: I-125 can be incorporated into molecules to a high specific activity, which is the amount of radioactivity per unit mass of the substance.[2] This high specific activity is a key factor in the high sensitivity of RIA.[2]

-

Gamma Emission: I-125 is a gamma emitter, and its emissions can be easily and efficiently detected and quantified using a gamma counter.[8][9]

-

Convenient Half-Life: I-125 has a half-life of approximately 60 days, which is long enough to allow for the preparation and use of RIA kits over a reasonable period without significant loss of radioactivity.[8]

-

Established Labeling Chemistry: Well-established and reliable methods exist for labeling proteins and peptides with I-125, primarily by incorporating it into tyrosine or histidine residues.

Experimental Workflow and Methodologies

A successful radioimmunoassay requires careful execution of several key experimental steps. The following sections provide detailed methodologies for these procedures.

Visualization of the RIA Workflow

The overall experimental workflow of a competitive I-125 radioimmunoassay is depicted below.

Detailed Experimental Protocols

The labeling of antigens with I-125 is a critical first step. The choice of method depends on the nature of the antigen and its sensitivity to oxidation.

A. Direct Iodination using the Chloramine-T Method

This method is widely used for proteins and peptides containing tyrosine residues.

-

Reagents and Materials:

-

Protein/Peptide to be labeled

-

Chloramine-T solution (freshly prepared)

-

Sodium metabisulfite solution (freshly prepared)

-

Phosphate buffer (pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

-

Procedure:

-

To a microcentrifuge tube, add the protein/peptide solution in phosphate buffer.

-

Initiate the reaction by adding a small volume of freshly prepared Chloramine-T solution. The amount of Chloramine-T should be optimized to achieve efficient iodination without damaging the protein.

-

Allow the reaction to proceed for 30-60 seconds at room temperature.

-

Terminate the reaction by adding sodium metabisulfite solution.

-

Separate the I-125 labeled protein from unreacted free I-125 using a size-exclusion chromatography column pre-equilibrated with an appropriate buffer.

-

Collect fractions and identify the protein-containing fractions by measuring the radioactivity of each fraction in a gamma counter.

-

Pool the fractions containing the radiolabeled protein and store at 4°C.

-

B. Indirect Iodination using the Bolton-Hunter Reagent

This is a milder method suitable for proteins that are sensitive to oxidation or lack accessible tyrosine residues.

-

Reagents and Materials:

-

Protein/Peptide to be labeled

-

I-125 labeled Bolton-Hunter reagent

-

Borate buffer (pH 8.5)

-

Glycine solution

-

Dialysis or size-exclusion chromatography supplies

-

-

Procedure:

-

Dissolve the protein/peptide in borate buffer.

-

Add the I-125 labeled Bolton-Hunter reagent to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at 4°C.

-

Quench the reaction by adding a small volume of glycine solution.

-

Separate the labeled protein from unreacted reagents by dialysis or size-exclusion chromatography.

-

Determine the specific activity of the labeled protein.

-

Immobilizing the antibody onto a solid phase, such as polystyrene tubes, simplifies the separation of bound and free antigen.

-

Reagents and Materials:

-

Polystyrene tubes

-

Purified specific antibody

-

Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS containing 1% BSA)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

-

Procedure:

-

Dilute the specific antibody to a predetermined optimal concentration in the coating buffer.

-

Add a fixed volume of the diluted antibody solution to each polystyrene tube.

-

Incubate the tubes overnight at 4°C or for 2-4 hours at 37°C to allow the antibody to adsorb to the tube surface.

-

Aspirate the antibody solution from the tubes.

-

Wash the tubes three times with the washing buffer to remove any unbound antibody.

-

Add the blocking buffer to each tube to block any remaining non-specific binding sites on the plastic surface.

-

Incubate for 1-2 hours at room temperature.

-

Aspirate the blocking buffer and wash the tubes again with the washing buffer.

-

The coated tubes can be used immediately or dried for long-term storage.

-

The following is a general protocol for a competitive RIA using antibody-coated tubes.

-

Reagents and Materials:

-

Antibody-coated tubes

-

I-125 labeled antigen (tracer)

-

Unlabeled antigen standards of known concentrations

-

Unknown samples

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Gamma counter

-

-

Procedure:

-

Set up tubes in duplicate or triplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

-

Pipette a specific volume of assay buffer into the NSB tubes.

-

Pipette the same volume of standards and unknown samples into their respective tubes.

-

Add a predetermined amount of I-125 labeled antigen to all tubes.

-

Vortex all tubes gently and incubate for a specified time (e.g., 1-4 hours at 37°C or overnight at 4°C) to allow for competitive binding.

-

Following incubation, aspirate the contents of all tubes except the TC tubes.

-

Wash the tubes (except TC) with a washing buffer to remove unbound antigen.

-

Measure the radioactivity (counts per minute, CPM) in all tubes using a gamma counter.

-

Data Presentation and Analysis

Accurate quantification in RIA relies on the generation of a standard curve and subsequent data analysis.

Principle of Competitive Binding and Standard Curve

The relationship between the concentration of the unlabeled antigen and the measured radioactivity is inverse and non-linear. This relationship is visualized by plotting a standard curve.

Data Analysis Workflow

The raw data from the gamma counter (CPM) is processed to determine the concentration of the analyte in the unknown samples.

-

Calculate Average CPM: For each set of replicate tubes (standards, NSB, B0, unknowns), calculate the average CPM.

-

Subtract Background: Subtract the average CPM of the NSB tubes from the average CPM of all other tubes (except TC).

-

Calculate Percent Bound (%B/B0): For each standard and unknown sample, calculate the percentage of tracer bound relative to the maximum binding (B0) using the formula: %B/B0 = (Average CPM of Standard or Unknown / Average CPM of B0) * 100

-

Generate Standard Curve: Plot the %B/B0 for each standard on the y-axis against the corresponding known concentration on the x-axis (often on a logarithmic scale). A sigmoidal curve is typically obtained. For a more linear plot, a logit-log transformation of the data can be performed.

-

Determine Unknown Concentrations: Interpolate the %B/B0 values of the unknown samples onto the standard curve to determine their corresponding concentrations.

Quantitative Performance Characteristics of I-125 RIA Kits

The performance of an RIA is characterized by several key parameters. The following tables summarize typical performance data for commercially available I-125 RIA kits.

Table 1: Performance Characteristics of a Testosterone I-125 RIA Kit

| Parameter | Typical Value |

| Assay Range | 0 - 60 nmol/L |

| Sample Volume | 25 µL |

| Limit of Blank (LoB) | 0.075 nmol/L |

| Limit of Detection (LoD) | 0.14 nmol/L |

| Limit of Quantitation (LoQ) | 0.21 nmol/L |

| Intra-Assay Precision | |

| Mean (nmol/L) | CV (%) |

| 2.5 | 5.8 |

| 15.0 | 4.2 |

| 40.0 | 6.5 |

| Inter-Assay Precision | |

| Mean (nmol/L) | CV (%) |

| 3.0 | 8.1 |

| 18.0 | 6.7 |

| 35.0 | 9.3 |

| Average Recovery | 92.7% |

Data is illustrative and based on commercially available kit documentation.

Table 2: Performance Characteristics of a Progesterone I-125 RIA Kit

| Parameter | Typical Value |

| Assay Range | 0 - 120 nmol/L |

| Sample Volume | 20 µL |

| Sensitivity | < 0.5 nmol/L |

| Intra-Assay Precision | |

| Mean (nmol/L) | CV (%) |

| 5.0 | 7.2 |

| 25.0 | 5.5 |

| 80.0 | 8.1 |

| Inter-Assay Precision | |

| Mean (nmol/L) | CV (%) |

| 6.0 | 9.8 |

| 30.0 | 7.9 |

| 75.0 | 10.2 |

| Average Recovery | 95.3% |

Data is illustrative and based on commercially available kit documentation.

Table 3: Cross-Reactivity of a Testosterone I-125 RIA Kit

| Compound | Cross-Reactivity (%) |

| Dihydrotestosterone | 3.5 |

| Androstenedione | 0.8 |

| Progesterone | < 0.1 |

| Estradiol | < 0.1 |

| Cortisol | < 0.1 |

Data is illustrative and based on commercially available kit documentation.

Conclusion

Radioimmunoassay with I-125 remains a powerful and relevant technique in various fields of research and diagnostics due to its exceptional sensitivity and specificity. While non-radioactive immunoassay formats have become more prevalent, RIA continues to be the gold standard for the quantification of many hormones, drugs, and other biomolecules where high precision and the ability to detect minute concentrations are paramount. A thorough understanding of its fundamental principles, coupled with meticulous execution of the experimental protocols outlined in this guide, is essential for obtaining reliable and reproducible results. The data presented herein should serve as a valuable reference for assay validation and performance assessment. As with any technique involving radioactive materials, all work must be conducted in compliance with institutional and regulatory safety guidelines.

References

- 1. Improved antibody coating protocol using a second antibody antiserum. Application to total thyroxin immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of coated tubes RIA for serum T3 (tri-iodothyronine) for production scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Polystyrene and Polypropylene Tubes Coated with T3 Antibody for Using in T3-RIA Kits [jonsat.nstri.ir]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. microbenotes.com [microbenotes.com]

- 6. Protocol for antibody coating of beads [inis.iaea.org]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Iotyrosine I-125

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions required for the use of Iotyrosine I-125 in a research and drug development setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Radiological and Physical Properties

Iodine-125 (I-125) is a radioisotope of iodine that decays by electron capture.[1] Understanding its radiological properties is fundamental to implementing appropriate safety measures.

Decay Characteristics

I-125 has a physical half-life of 60.1 days.[1][2][3] It decays to Tellurium-125 (Te-125) through electron capture, emitting low-energy gamma and X-rays.[1][2][3] The principal emissions are a 35 keV gamma ray and X-rays in the range of 27-32 keV.[2]

Table 1: Radiological Data for Iodine-125

| Property | Value | References |

| Half-Life | 60.14 days | [4][5] |

| Primary Emissions | Gamma rays, X-rays | [2][6] |

| Gamma Energy | 35.5 keV | [4][5] |

| X-ray Energies | 27.2 keV, 27.4 keV, 31.0 keV | [4] |

| Annual Limit on Intake (ALI) - Inhalation | 60 µCi | [5][7] |

| Annual Limit on Intake (ALI) - Ingestion | 40 µCi | [5][7] |

| Critical Organ | Thyroid | [1][4][5] |

Iotyrosine I-125 Specifics

Shielding and Dosimetry

Effective shielding is paramount to minimize external radiation exposure. Due to the low energy of I-125 emissions, lead is a highly effective shielding material.

Table 2: Shielding and Dosimetry for Iodine-125

| Parameter | Value | References |

| Half-Value Layer (HVL) in Lead | 0.02 mm | [1][2][3] |

| Tenth-Value Layer (TVL) in Lead | 0.056 mm | [4] |

| Dose Rate at 10 cm from 1 mCi point source | 15 mrem/hour | [2][3] |

| Recommended Shielding | Thin lead foil or sheets (0.28 mm to 3 mm) | [1][5] |

Personnel handling millicurie quantities of I-125 should always use appropriate shielding, such as lead bricks or leaded acrylic shields.[1] Whole-body and ring dosimeters are required when handling specified quantities, typically greater than 1 mCi, to monitor personnel exposure.[5][7]

Laboratory Safety and Handling Precautions

A designated and properly equipped area for handling Iotyrosine I-125 is essential.

General Laboratory Practices

-

Designated Area: All work with Iotyrosine I-125 should be conducted in a designated radioactive materials area.

-

Fume Hood: Work with stock solutions and any procedures that could potentially generate airborne contamination must be performed in a certified fume hood.[1][7]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and two pairs of disposable gloves should be worn.[8][9] Gloves should be changed frequently, especially if contamination is suspected.

-

Contamination Control: Work surfaces should be covered with absorbent paper. All containers with radioactive material must be clearly labeled with the isotope, activity, and date.

-

Monitoring: A calibrated survey meter with a thin crystal sodium iodide (NaI) probe is necessary for detecting I-125 contamination.[3] Geiger-Müller (GM) detectors are not efficient at detecting the low-energy photons from I-125.[3] Regular surveys of the work area, hands, and clothing are mandatory.

-

No Eating or Drinking: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated radioactive work area.[9]

Specific Handling of Iotyrosine I-125

-

Avoid Volatilization: Although Iotyrosine I-125 is less volatile than inorganic iodine, it is prudent to avoid acidic conditions which can promote the release of volatile radioiodine.[4][5]

-

Storage: Store Iotyrosine I-125 solutions at the recommended temperature, typically refrigerated, and in shielded containers. Avoid freezing solutions of Na-125I as this can lead to volatilization upon thawing.[9][10]

-

Pipetting: Never pipette by mouth.[8] Use dedicated, clearly labeled pipettes for I-125 work.[1]

Waste Disposal

Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

-

Solid Waste: Contaminated items such as gloves, absorbent paper, and plasticware should be placed in designated, shielded radioactive waste containers.

-

Liquid Waste: Aqueous liquid waste containing I-125 should be collected in a designated, labeled container. Sewer disposal may be permissible for very low activities, but this is strictly governed by institutional limits and requires accurate record-keeping.

-

Mixed Waste: Avoid generating mixed waste (radioactive and hazardous chemical) whenever possible, as its disposal is more complex and costly.

Emergency Procedures: Spills

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination and minimize personnel exposure.

-

Notify: Immediately notify all personnel in the area and the Radiation Safety Officer (RSO).

-

Isolate: Cordon off the affected area to prevent entry.

-

Contain: If the spill is liquid, use absorbent paper to cover it, working from the outside in.

-

Decontaminate: Personnel involved in the spill should remove and bag contaminated clothing and wash exposed skin thoroughly with soap and water. Decontamination of the area should be performed by trained personnel under the guidance of the RSO.

Experimental Protocols

In Vitro Cell Uptake Assay with Iotyrosine I-125

This protocol is a general guideline for measuring the uptake of Iotyrosine I-125 in a cell culture system.

Materials:

-

Iotyrosine I-125 solution

-

Cell line of interest (e.g., tumor cells) cultured in appropriate plates

-

Incubation buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Wash buffer (ice-cold PBS)

-

Cell lysis buffer (e.g., 1N NaOH)

-

Gamma counter

-

Shielding and appropriate PPE

Procedure:

-

Cell Plating: Plate cells at a predetermined density in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Preparation of Reagents: Prepare working solutions of Iotyrosine I-125 in incubation buffer at the desired concentration.

-

Uptake Initiation: Aspirate the culture medium from the cells and wash once with warm incubation buffer. Add the Iotyrosine I-125 solution to each well to initiate the uptake.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.

-

Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold wash buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the lysate from each well to a gamma counter tube and measure the radioactivity.

-

Data Analysis: Express the data as counts per minute (CPM) or as a percentage of the total added activity. Normalize the data to the protein content of the cells or cell number.

Visualizations

Caption: Decay pathway of Iodine-125 to stable Tellurium-125.

Caption: Standard safety workflow for handling Iotyrosine I-125.

References

- 1. ehs.ucf.edu [ehs.ucf.edu]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. facserv.mtsu.edu [facserv.mtsu.edu]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. Iodine 125 – USC Environmental Health & Safety [ehs.usc.edu]

- 6. hpschapters.org [hpschapters.org]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. research.columbia.edu [research.columbia.edu]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Radioisotope Information: Iodine - 125 [sciencegateway.org]

An In-depth Technical Guide to the Half-life and Stability of Iotyrosine I-125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics, synthesis, and quality control of 3-iodo-L-tyrosine labeled with Iodine-125 (Iotyrosine I-125). This radiolabeled amino acid analog is a valuable tool in biomedical research, particularly in studies involving protein labeling, receptor binding assays, and as a tracer for amino acid transport. Understanding its half-life and stability is critical for the design, execution, and interpretation of experiments.

Core Properties of Iotyrosine I-125

The utility of Iotyrosine I-125 is fundamentally governed by the radioactive decay of Iodine-125 and the chemical stability of the iodinated tyrosine molecule.

Half-life

The half-life of Iotyrosine I-125 is determined by the physical half-life of the radionuclide, Iodine-125.

| Parameter | Value |

| Physical Half-life of Iodine-125 | 59.6 days |

This relatively long half-life provides a convenient window for experimental procedures, including synthesis, purification, and application in various assays, without significant loss of radioactivity.

Stability

The stability of Iotyrosine I-125 is a multifaceted issue, encompassing both its chemical integrity and its behavior in biological systems.

-

Chemical Stability: Radioiodinated tyrosine can be susceptible to deiodination, a process where the iodine atom is cleaved from the tyrosine ring. This can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Proper storage and handling are crucial to maintain the radiochemical purity of the compound.

-

In Vivo Stability: In biological systems, deiodination can be a significant challenge, leading to the release of free radioiodine, which can accumulate in tissues like the thyroid and stomach, potentially confounding experimental results. The stability of the carbon-iodine bond on the tyrosine ring is a key consideration for in vivo applications.

Experimental Protocols

The synthesis and quality control of Iotyrosine I-125 require meticulous adherence to established protocols to ensure high radiochemical yield and purity.

Synthesis of Iotyrosine I-125 (Radioiodination)

The most common methods for the radioiodination of tyrosine involve electrophilic substitution on the aromatic ring. Two widely used techniques are the Chloramine-T and Iodogen methods.

1. Chloramine-T Method

This method utilizes Chloramine-T as an oxidizing agent to convert the radioiodide (I⁻) to a more reactive electrophilic species (I⁺), which then substitutes onto the tyrosine ring.

Materials:

-

L-Tyrosine solution

-

Sodium Iodide (Na¹²⁵I)

-

Chloramine-T solution (freshly prepared)

-

Sodium metabisulfite solution (quenching agent)

-

Phosphate buffer (pH 7.0-7.5)

Procedure:

-

In a shielded fume hood, combine the L-tyrosine solution and Na¹²⁵I in a reaction vial containing phosphate buffer.

-

Initiate the reaction by adding a freshly prepared Chloramine-T solution. The reaction is typically rapid, often proceeding for 60 seconds at room temperature.[1]

-

Quench the reaction by adding sodium metabisulfite solution to reduce the excess Chloramine-T and unreacted iodine.[1]

-

Proceed immediately to purification to separate the labeled Iotyrosine I-125 from unreacted iodide and other reaction byproducts.

2. Iodogen Method

The Iodogen method is generally considered milder than the Chloramine-T method as the oxidizing agent, 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen), is water-insoluble and can be coated onto the surface of the reaction vial.[2] This minimizes direct exposure of the tyrosine to the oxidizing agent in solution.

Materials:

-

Iodogen-coated reaction vials

-

L-Tyrosine solution

-

Sodium Iodide (Na¹²⁵I)

-

Phosphate buffer (pH 7.0-7.5)

Procedure:

-

Prepare Iodogen-coated vials by dissolving Iodogen in a suitable organic solvent (e.g., chloroform), adding it to the vials, and evaporating the solvent under a gentle stream of nitrogen.

-

To the coated vial, add the L-tyrosine solution and Na¹²⁵I in phosphate buffer.

-

Allow the reaction to proceed for 5-10 minutes at room temperature with occasional gentle agitation.[2]

-

Terminate the reaction by transferring the reaction mixture to a clean tube, leaving the Iodogen behind.

-

Purify the reaction mixture to isolate Iotyrosine I-125.

Purification of Iotyrosine I-125

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying Iotyrosine I-125 to achieve high radiochemical purity.

Typical HPLC System:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: A UV detector to monitor the unlabeled tyrosine and a radioactivity detector to identify the Iotyrosine I-125 peak.

The fractions corresponding to the radioactive peak of Iotyrosine I-125 are collected.

Quality Control

Ensuring the radiochemical purity of the final product is essential for reliable experimental results.

1. Thin-Layer Chromatography (TLC)

TLC is a rapid method to assess the radiochemical purity by separating Iotyrosine I-125 from free radioiodide.

Procedure:

-

Spot a small aliquot of the purified Iotyrosine I-125 solution onto a TLC strip (e.g., silica gel).

-

Develop the chromatogram using a suitable mobile phase (e.g., a mixture of methanol and acetic acid).

-

After development, the strip is dried and the distribution of radioactivity is determined using a radiochromatogram scanner.

-

The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the Iotyrosine I-125 spot.

2. High-Performance Liquid Chromatography (HPLC)

Analytical HPLC, using a system similar to the one for purification, can provide a more precise determination of radiochemical purity. The chromatogram should show a single major radioactive peak corresponding to Iotyrosine I-125.

Visualizations

Experimental Workflow for Iotyrosine I-125 Production

Caption: Workflow for the synthesis, purification, and quality control of Iotyrosine I-125.

Inhibition of Dopamine Synthesis by 3-Iodotyrosine

3-Iodotyrosine is known to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.

References

introduction to iodination techniques for proteins and peptides

An In-depth Technical Guide to Protein and Peptide Iodination

Introduction to Protein and Peptide Iodination

Iodination is a widely utilized biochemical technique for labeling proteins and peptides, primarily by incorporating an iodine atom onto specific amino acid residues. This modification serves as a powerful tool for a multitude of applications in research, diagnostics, and drug development. The use of radioactive iodine isotopes, particularly Iodine-125 (¹²⁵I), is common for tracing, quantifying, and visualizing proteins and peptides in various biological systems.[1][2][3][4] ¹²⁵I is favored due to its manageable half-life of approximately 60 days, high specific activity, and high counting efficiency, making it ideal for sensitive detection methods like radioimmunoassays (RIA), receptor-ligand binding assays, and in vivo imaging.[1][2]

The fundamental principle of most iodination methods involves the oxidation of sodium iodide (e.g., Na¹²⁵I) to a more electrophilic iodine species (I⁺), which then reacts with electron-rich aromatic side chains of amino acids.[3] The primary target for this electrophilic substitution is the phenolic ring of tyrosine residues, although histidine can also be iodinated, typically at a slower rate and under slightly different pH conditions.[1][3][5] Other residues like tryptophan and those containing sulfhydryl groups can also react with iodine, but tyrosine is the principal amino acid involved in standard iodination procedures.[1]

Iodination strategies are broadly classified into two categories: direct methods , where the iodine is directly incorporated into the target protein, and indirect methods , which utilize a pre-iodinated molecule (a prosthetic group) that is subsequently conjugated to the protein.[1][3] The choice of method depends critically on the protein's stability, the availability of suitable amino acid residues for labeling, and the potential for the labeling process to interfere with the protein's biological activity.[2]

Direct Iodination Techniques

Direct iodination methods involve an in-situ oxidation of iodide in the presence of the protein or peptide to be labeled. These techniques are relatively straightforward but can expose the protein to harsh oxidative conditions.[3]

Chloramine-T Method

The Chloramine-T method is a widely used oxidative technique that produces high specific activity labeled proteins.[2]

-

Chemical Principle: Chloramine-T (N-monochloro-p-toluenesulfonamide) acts as a mild oxidizing agent in aqueous solutions. It slowly forms hypochlorous acid, which oxidizes iodide (I⁻) to a reactive, cationic form of iodine (I⁺). This electrophilic iodine readily substitutes onto the ortho position of the phenolic hydroxyl group of tyrosine residues.[1] The reaction is typically performed at a slightly alkaline pH of 7.5.[1]

-

Advantages: Achieves high incorporation rates of iodine.[1]

-

Disadvantages: The conditions can be harsh, potentially causing oxidative damage to the protein, which may lead to a loss of biological or enzymatic activity.[1][2]

A representative protocol based on established methods.[6]

-

Preparation: Prepare a reaction vial containing the protein or peptide (e.g., 1-10 µg) in a suitable buffer (e.g., 0.5 M phosphate buffer, pH 7.5).

-

Addition of Iodide: Add Na¹²⁵I to the protein solution.

-

Initiation: Add a freshly prepared solution of Chloramine-T (e.g., 1 mg/mL in buffer). The amount of Chloramine-T should be optimized; a molar ratio of protein:iodide:Chloramine-T of 1:2:2 is a common starting point.[6]

-

Reaction: Incubate the mixture for a short period, typically 30-60 seconds, at room temperature with gentle agitation.

-

Termination: Quench the reaction by adding a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing agent.[6]

-

Purification: Immediately purify the labeled protein from unreacted iodide and other reaction components using methods like size-exclusion chromatography or dialysis.

Iodogen® Method

The Iodogen® method offers a milder alternative to the Chloramine-T technique by utilizing a solid-phase oxidizing agent.[7]

-

Chemical Principle: Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent.[7] It is first coated onto the inner surface of the reaction vial. When the aqueous solution containing the protein and NaI is added, the Iodogen® on the tube wall oxidizes the iodide. This solid-phase approach minimizes direct contact between the protein in solution and the oxidizing agent, thereby reducing potential damage.[7]

-

Advantages: This method is simple, inexpensive, and generally less damaging to proteins than the Chloramine-T method.[2][7] The water-insoluble nature of Iodogen® allows for easy separation of the reagent from the reaction mixture.[7]

-

Disadvantages: While milder, it is still an oxidative process that can affect sensitive proteins.

-

Tube Preparation: Dissolve Iodogen® in an organic solvent like chloroform or dichloromethane (e.g., 0.1 mg/mL). Add an aliquot (e.g., 20-30 µL) to a glass or polypropylene tube. Evaporate the solvent under a gentle stream of nitrogen gas to create a thin, even film of Iodogen® on the tube wall. Coated tubes can be stored at 4°C for up to a month.[7]

-

Iodination Reaction:

-

Add the protein solution (5-10 µg) in a suitable buffer (e.g., 50mM Phosphate buffer, pH 7.5) to the Iodogen®-coated tube.

-

Add Na¹²⁵I to the tube.

-

Incubate for 30-45 seconds with gentle mixing.[7] Reaction times can be optimized, but longer times often do not improve iodination and may increase protein exposure to harsh conditions.[7]

-

-

Termination: Transfer the reaction solution to a new tube containing a quenching buffer (e.g., phosphate buffer with KI) to stop the reaction.[7]

-

Purification: Purify the iodinated protein using standard chromatographic techniques to remove free iodide.

Enzymatic Iodination (Lactoperoxidase Method)

This method employs an enzyme to catalyze the iodination reaction under very mild conditions.

-

Chemical Principle: The enzyme lactoperoxidase catalyzes the oxidation of iodide in the presence of a small, controlled amount of hydrogen peroxide (H₂O₂).[1] The resulting reactive iodine then labels available tyrosine residues on the protein.

-

Advantages: The enzymatic reaction is extremely gentle, which helps in preserving the biological and immunological activity of the labeled protein.[1][8]

-

Disadvantages: The reaction can have lower yields compared to chemical methods.[1] Additionally, the lactoperoxidase enzyme itself can become iodinated and may be difficult to separate from the target protein if they have similar molecular weights.[1]

-

Reaction Mixture: In a reaction vial, combine the protein, Na¹²⁵I, and lactoperoxidase in a suitable buffer.

-

Initiation: Start the reaction by adding a small amount of dilute hydrogen peroxide. The reaction can be sustained with further small additions of H₂O₂.[1]

-

Incubation: Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at room temperature. The rate can be optimized by altering enzyme or H₂O₂ concentrations.[1]

-

Termination: Stop the reaction by adding a quenching agent like cysteine (if the protein has no disulfide bridges) or by simple dilution.[1]

-

Purification: Separate the labeled protein from the enzyme, unreacted iodide, and other components.

Indirect Iodination Techniques

Indirect, or conjugation, labeling is a two-step process that is particularly useful for proteins that lack accessible tyrosine residues or are highly susceptible to damage from oxidizing agents.[1][9]

Bolton-Hunter Reagent Method

This is the most common indirect iodination method, offering a non-oxidative pathway to labeling.[2][4]

-

Chemical Principle: The method uses N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP), the precursor to the Bolton-Hunter reagent.[4] First, this precursor is iodinated using a standard direct method (like Chloramine-T). The resulting iodinated Bolton-Hunter reagent, an active N-hydroxysuccinimide (NHS) ester, is then reacted with the target protein.[3][4] The NHS ester acylates primary amino groups—specifically the N-terminal α-amino group and the ε-amino groups of lysine residues—forming a stable amide bond.[2][4][10]

-

Advantages: This technique is very mild as the protein is never exposed to oxidizing or reducing agents.[1][4] It allows for the labeling of proteins that lack tyrosine residues and is ideal for sensitive proteins that would be damaged by direct methods.[4][9]

-

Disadvantages: The conjugation adds a bulky prosthetic group to the protein, which could potentially alter its biological function. The modification site (lysine) is different from direct methods (tyrosine).[8]

-

Reagent Preparation: The iodinated Bolton-Hunter reagent is typically supplied pre-labeled with ¹²⁵I, often in a solvent like benzene which must be evaporated under nitrogen before use.

-

Conjugation Reaction:

-

Add the protein solution (e.g., 5 µg in 10 µL of 0.1 M Borate buffer, pH 8.5) to the dried, iodinated Bolton-Hunter reagent.

-

Incubate the reaction mixture for 15-30 minutes on ice with gentle stirring.[9]

-

-

Termination/Quenching: Add a quenching buffer containing a source of free amines, such as 0.2 M Glycine, to react with and consume any unconjugated ester.[9]

-

Purification: Purify the final labeled protein conjugate via dialysis or gel filtration chromatography to remove all low-molecular-weight compounds.

Data Presentation: Comparison of Iodination Techniques

The selection of an appropriate iodination method is crucial for experimental success. The tables below summarize and compare the core techniques.

Table 1: Qualitative Comparison of Key Iodination Methods

| Feature | Chloramine-T Method | Iodogen® Method | Lactoperoxidase Method | Bolton-Hunter Reagent |

| Method Type | Direct, Oxidative | Direct, Solid-Phase Oxidative | Direct, Enzymatic | Indirect, Conjugation |

| Primary Target Residue | Tyrosine, Histidine | Tyrosine, Histidine | Tyrosine | Lysine, N-terminus |

| Reaction Conditions | Harsh (strong oxidant) | Mild (solid-phase oxidant) | Very Mild (enzymatic) | Very Mild (non-oxidative) |

| Typical pH | 7.5 | 6.0 - 8.5[7] | Varies with protein stability[1] | 8.5 |

| Key Advantages | High specific activity, rapid reaction.[2] | Milder than Chloramine-T, simple, easy reagent removal.[7] | Preserves biological activity.[1][8] | No oxidation damage, labels proteins without tyrosine.[1][4] |

| Key Disadvantages | Can damage sensitive proteins, loss of activity.[1][2] | Still an oxidative method. | Lower yields, potential enzyme self-iodination.[1] | Adds bulky group, modifies different residues.[8] |

Table 2: Quantitative Parameters of Iodination Techniques

| Parameter | Chloramine-T | Iodogen® | Lactoperoxidase | Bolton-Hunter Reagent |

| Typical Specific Activity | High | High | Moderate to Low | High (di-iodo form can reach 4400 Ci/mmol)[2] |

| Reaction Time | 30-60 seconds | 30-45 seconds[7] | 10-30 minutes | 15-30 minutes[9] |

| Protein Stability | Can be low; potential for denaturation and aggregation.[1] | Generally good; less exposure to oxidant.[7] | Excellent; preserves biological function.[1] | Excellent; avoids harsh chemicals.[1][4] |